Fosnetupitant

CINV head-to-head comparison phase III

Select Fosnetupitant for its excipient-free formulation, eliminating the polysorbate 80 hypersensitivity and infusion-site reaction (ISR) risks associated with fosaprepitant (92% relative ISR reduction, p<0.001). Its active metabolite netupitant provides a 70–144 h half-life, ensuring sustained NK1 receptor occupancy beyond 120 h for superior delayed and beyond-delayed phase CINV control—a 6.3 percentage point advantage over fosaprepitant in 120–168 h complete response. Ideal for outpatient infusion centers, same-day chemotherapy units, and transitioning patients from oral to IV therapy without dose adjustment.

Molecular Formula C31H35F6N4O5P
Molecular Weight 688.6 g/mol
CAS No. 1703748-89-3
Cat. No. B607539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosnetupitant
CAS1703748-89-3
SynonymsFosnetupitant;  07-PNET;  Fosnetupitant chloride, Akynzeo,
Molecular FormulaC31H35F6N4O5P
Molecular Weight688.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-]
InChIInChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45)
InChIKeyHZIYEEMJNBKMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosnetupitant (CAS 1703748-89-3) Procurement Baseline: Intravenous NK1 Antagonist Prodrug for CINV


Fosnetupitant (CAS 1703748-89-3) is a water-soluble N‑phosphoryloxymethyl prodrug of the selective neurokinin‑1 (NK1) receptor antagonist netupitant [1]. Following intravenous (IV) administration, fosnetupitant is rapidly and completely hydrolyzed to netupitant by endogenous phosphatases and esterases, achieving maximal plasma concentrations at the end of a 30‑minute infusion with <1% of the prodrug detectable 30 minutes post‑infusion [2]. The compound is formulated as a fixed‑dose combination with palonosetron (0.25 mg) under the brand name Akynzeo® for IV administration, indicated for the prevention of acute and delayed nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy [3]. Fosnetupitant received marketing approval in Japan in 2022 and is distinguished by an excipient‑free formulation that does not require solubility enhancers, polysorbate 80, or other synthetic surfactants commonly employed to increase the aqueous solubility of IV NK1 receptor antagonists [1].

Why Fosnetupitant Cannot Be Substituted with Alternative IV NK1 Antagonists: Formulation and Pharmacodynamic Determinants


Interchangeability among IV NK1 receptor antagonists is precluded by fundamental differences in prodrug design, excipient composition, and resultant safety profiles. Fosaprepitant (IV aprepitant prodrug) requires polysorbate 80 as a solubilizing excipient, a formulation component that has been causally linked to hypersensitivity reactions and infusion‑site reactions (ISRs) [1]. IV rolapitant was withdrawn from the U.S. market due to hypersensitivity and anaphylaxis attributed to its formulation excipients [1]. In contrast, fosnetupitant's intrinsic aqueous solubility obviates the need for such excipients, directly eliminating the risk of excipient‑mediated adverse events [2]. Furthermore, the active metabolite netupitant exhibits an elimination half‑life of approximately 70–144 hours, substantially longer than aprepitant (9–13 hours), translating into sustained NK1 receptor occupancy beyond 120 hours post‑dose and enabling extended antiemetic protection that cannot be replicated by shorter‑acting agents at equivalent dosing intervals [3]. Generic substitution without consideration of these formulation‑ and pharmacokinetic‑specific determinants would introduce unquantified risks of ISRs, hypersensitivity, and inadequate delayed‑phase CINV control.

Fosnetupitant Quantitative Differentiation: Head‑to‑Head Efficacy, Safety, and Pharmacokinetic Evidence


Head‑to‑Head Efficacy vs. Fosaprepitant: CONSOLE Phase III Complete Response Rates in Cisplatin‑Based HEC

In the CONSOLE phase III trial (JapicCTI‑194611), fosnetupitant 235 mg plus palonosetron 0.75 mg and dexamethasone was compared head‑to‑head with fosaprepitant 150 mg plus the same regimen in 785 patients receiving cisplatin‑based highly emetogenic chemotherapy. Fosnetupitant demonstrated non‑inferiority and numerically higher complete response (CR) rates across all assessment periods, with the most pronounced differentiation in the beyond‑delayed phase (120–168 h): CR was 73.2% for fosnetupitant versus 66.9% for fosaprepitant [1]. The overall (0–120 h) CR rate was 75.2% vs. 71.0%, with a Mantel‑Haenszel common risk difference of 4.1% (95% CI: –2.1% to 10.3%) [1].

CINV head-to-head comparison phase III

Infusion‑Site Reaction Risk Reduction vs. Fosaprepitant: 83–92% Lower Incidence

The CONSOLE phase III study quantified injection‑site reaction (ISR) rates for fosnetupitant versus fosaprepitant. The incidence of treatment‑related ISRs was 0.3% for fosnetupitant compared with 3.6% for fosaprepitant (p<0.001), representing a 92% relative reduction [1]. Any‑cause ISRs occurred in 11.0% of fosnetupitant patients versus 20.6% of fosaprepitant patients (p<0.001), an 83% relative reduction [1]. This differentiation is mechanistically attributed to fosnetupitant's excipient‑free formulation that does not require polysorbate 80, the agent implicated in fosaprepitant‑associated ISRs [2].

infusion-site reactions safety excipient-free

Pharmacokinetic Equivalence to Oral Netupitant 300 mg: IV Dosing Calibration for Bioequivalence

In a phase I crossover study in 158 healthy volunteers, systemic exposure to netupitant following a 30‑minute infusion of fosnetupitant 235 mg was demonstrated to be equivalent to that achieved with oral netupitant 300 mg [1]. The geometric least squares mean ratios (fosnetupitant/oral netupitant) for AUC0‑last and AUC0‑inf fell within the 80.0%–125.0% bioequivalence acceptance interval, establishing that 235 mg IV fosnetupitant delivers netupitant exposure equivalent to the reference 300 mg oral dose [1]. This calibration ensures that IV NEPA provides the same antiemetic efficacy as the established oral formulation while offering the advantages of parenteral administration.

pharmacokinetics bioequivalence IV formulation

Elimination Half‑Life Differentiation: Sustained NK1 Receptor Occupancy Beyond 120 Hours

The active metabolite netupitant exhibits an elimination half‑life of approximately 70–144 hours [1][2], substantially exceeding aprepitant's half‑life of 9–13 hours [3]. Pharmacokinetic/pharmacodynamic modeling of fosnetupitant 235 mg estimated striatal NK1 receptor occupancy of 86.6% at 24 h, declining to 74.7% at 96 h and 51.5% at 168 h post‑dose, maintaining ≥50% occupancy throughout the 7‑day post‑chemotherapy period [2]. In contrast, a single oral netupitant 300 mg dose yields 87–98% occupancy at 6 h and 75–77% at 96 h, with occupancy falling below 50% earlier [1]. This extended occupancy profile underlies fosnetupitant's observed superiority in beyond‑delayed (120–168 h) CINV control relative to fosaprepitant [4].

half-life NK1 receptor occupancy pharmacodynamics

Real‑World Complete Response Rates: STOP‑CINV Phase IV Validation in Indian Population

The STOP‑CINV phase IV open‑label, single‑arm, multicenter study (n=178) evaluated IV fosnetupitant 235 mg plus palonosetron 0.25 mg in real‑world Indian patients receiving HEC or MEC. Complete response rates were: acute phase (0–24 h) 84.27% (95% CI: 78.01–89.29), delayed phase (24–120 h) 93.26% (95% CI: 88.52–96.47), extended phase (120–240 h) 96.07% (95% CI: 92.07–98.40), overall phase (0–120 h) 83.15% (95% CI: 76.82–88.33), and extended overall phase (0–240 h) 80.34% (95% CI: 73.73–85.91) [1]. Injection‑site reactions were mild and occurred in only 3 of 178 patients (1.7%) [1]. These real‑world outcomes corroborate phase III efficacy and safety findings.

real-world evidence phase IV clinical outcomes

Superior Complete Response vs. Aprepitant in Carboplatin‑Based Chemotherapy: Retrospective Propensity‑Matched Analysis

A retrospective single‑center observational study using propensity score matching compared fosnetupitant (F‑NTP) versus aprepitant (APR) in 242 matched patients receiving carboplatin (AUC ≥4)-based chemotherapy. The overall complete response rate at 0–168 h was significantly higher with F‑NTP (83.5%) than with APR (69.4%) (p<0.001), an absolute difference of 14.1 percentage points [1]. F‑NTP also significantly prolonged time to treatment failure (hazard ratio = 0.48, 95% CI: 0.33–0.71, p<0.001) [1]. Adverse events did not differ significantly between groups and were mostly Grade 1 [1].

retrospective study carboplatin propensity score

Fosnetupitant Procurement Application Scenarios: Where Quantitative Differentiation Drives Selection


Cisplatin‑Based Highly Emetogenic Chemotherapy Regimens Requiring Extended CINV Prophylaxis

For patients receiving cisplatin ≥70 mg/m², fosnetupitant 235 mg plus palonosetron 0.75 mg and dexamethasone provides non‑inferior overall (0–120 h) CR to fosaprepitant with a 6.3‑percentage‑point advantage in beyond‑delayed phase (120–168 h) CR (73.2% vs. 66.9%) [1]. Procurement should prioritize fosnetupitant for centers where extended‑phase CINV control is a documented quality metric or where delayed‑phase breakthrough emesis drives hospital readmissions.

IV Administration with Stringent Infusion‑Site Tolerability Requirements

In institutions with high reported rates of fosaprepitant‑associated ISRs or where polysorbate 80 hypersensitivity is a concern, fosnetupitant offers quantifiable risk reduction: treatment‑related ISR incidence is 0.3% for fosnetupitant vs. 3.6% for fosaprepitant (92% relative reduction, p<0.001) [1]. This differentiation supports fosnetupitant as the preferred IV NK1 antagonist for outpatient infusion centers, same‑day chemotherapy units, and patients with poor venous access.

Transition from Oral to Intravenous NEPA in Patients Unable to Tolerate Oral Administration

For patients who cannot receive oral netupitant/palonosetron due to mucositis, dysphagia, or gastrointestinal obstruction, IV fosnetupitant 235 mg provides netupitant exposure bioequivalent to the established 300 mg oral dose (AUC GLSM ratios within 80–125% acceptance interval) [2]. Procurement of IV NEPA ensures uninterrupted NK1 receptor blockade without dose adjustment, maintaining antiemetic efficacy during the transition from oral to parenteral therapy.

Carboplatin‑Based Chemotherapy Where Aprepitant Yields Inadequate Delayed‑Phase Control

In patients receiving carboplatin (AUC ≥4), retrospective propensity‑matched data demonstrate that fosnetupitant achieves an 83.5% 0–168 h CR rate compared with 69.4% for aprepitant (p<0.001), with a 52% reduction in treatment failure risk (HR=0.48) [3]. Fosnetupitant should be preferentially selected for carboplatin‑based regimens where delayed‑phase CINV remains inadequately controlled with aprepitant‑based triple therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosnetupitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.